molecular formula C17H19NO4S B2926373 Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate CAS No. 900019-27-4

Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate

Cat. No. B2926373
CAS RN: 900019-27-4
M. Wt: 333.4
InChI Key: NUZIHTVOYUPTFH-UHFFFAOYSA-N
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Description

“Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate” is a chemical compound with the CAS Number: 900019-27-4 . It has a molecular weight of 333.41 and its IUPAC name is methyl 3- {4- [ (3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate .


Molecular Structure Analysis

The molecular formula of this compound is C17H19NO4S . The InChI Code is 1S/C17H19NO4S/c1-11(2)10-15(19)18-12-4-6-13(7-5-12)22-14-8-9-23-16(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19) .


Physical And Chemical Properties Analysis

This compound is a solid . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, such as Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate, have been studied for their potential anticancer properties. The compound’s ability to interact with various biological targets can be leveraged to design novel anticancer drugs. Research has shown that molecules with the thiophene ring system exhibit pharmacological properties that could be beneficial in cancer treatment .

Anti-inflammatory Applications

The anti-inflammatory properties of thiophene derivatives make them candidates for the development of new nonsteroidal anti-inflammatory drugs (NSAIDs). Compounds like Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate could be synthesized to create drugs that offer improved efficacy and reduced side effects compared to current NSAIDs .

Antimicrobial Activity

Thiophene-based compounds are known to possess antimicrobial properties. This makes Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate a valuable compound for the development of new antimicrobial agents that could be effective against resistant strains of bacteria and other pathogens .

Material Science: Organic Semiconductors

In the field of material science, thiophene derivatives are utilized for the advancement of organic semiconductors. The electronic properties of these compounds make them suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). The specific structure of Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate could be explored for its potential applications in these areas .

Corrosion Inhibition

Thiophene derivatives are also applied in industrial chemistry as corrosion inhibitors. The chemical structure of Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate could be investigated for its effectiveness in protecting metals and alloys from corrosion, which is crucial for extending the life of industrial machinery and infrastructure .

Anesthetic Applications

Some thiophene derivatives are used as voltage-gated sodium channel blockers and have applications as dental anesthetics. Research into the properties of Methyl 3-{4-[(3-methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylate could lead to the development of new anesthetics that are more effective and have fewer side effects .

Safety and Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements of H302, H312, H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 .

properties

IUPAC Name

methyl 3-[4-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-11(2)10-15(19)18-12-4-6-13(7-5-12)22-14-8-9-23-16(14)17(20)21-3/h4-9,11H,10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUZIHTVOYUPTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)OC2=C(SC=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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